molecular formula C23H18N2O2S B2642779 2-(2-(Naphthalen-1-yl)acetamido)-5-phenylthiophene-3-carboxamide CAS No. 952876-73-2

2-(2-(Naphthalen-1-yl)acetamido)-5-phenylthiophene-3-carboxamide

Cat. No.: B2642779
CAS No.: 952876-73-2
M. Wt: 386.47
InChI Key: XTNYPGMUKANTKO-UHFFFAOYSA-N
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Description

The compound “2-(2-(Naphthalen-1-yl)acetamido)-5-phenylthiophene-3-carboxamide” is a complex organic molecule. It contains a naphthalene moiety, an acetamido group, a phenyl group, and a thiophene moiety .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. The naphthalene and phenyl groups are aromatic, and the thiophene group contains a heterocyclic ring. The acetamido group would likely form a bond with the naphthalene moiety .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The naphthalene and phenyl groups are relatively stable due to their aromaticity. The acetamido group could potentially undergo hydrolysis, and the thiophene group might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, its solubility would be affected by the polar acetamido group and the nonpolar aromatic groups .

Scientific Research Applications

  • Anticancer Evaluation : Research conducted by Salahuddin et al. (2014) involved synthesizing derivatives closely related to 2-(2-(Naphthalen-1-yl)acetamido)-5-phenylthiophene-3-carboxamide. These compounds were evaluated for their anticancer activity, with some showing moderate activity against breast cancer cell lines (Salahuddin et al., 2014).

  • Synthesis and Characterization for Potential Drug Applications : Gouda et al. (2022) synthesized a series of compounds including derivatives similar to the specified compound. These were structurally characterized and evaluated for potential as anticancer drugs, demonstrating the compound's relevance in medicinal chemistry (Gouda et al., 2022).

  • Potential Anti-Parkinson's Activity : A study by Gomathy et al. (2012) synthesized novel derivatives with a structure similar to the specified compound and evaluated them for anti-Parkinson's activity. Some derivatives showed significant activity in an in vivo model, highlighting the therapeutic potential of these compounds (Gomathy et al., 2012).

  • Use in Polymer Synthesis : Research by Mehdipour‐Ataei et al. (2005) involved the synthesis of polyamides using naphthalene derivatives. This demonstrates the compound's utility in creating materials with potential industrial applications (Mehdipour‐Ataei et al., 2005).

  • Anti-HIV Activity : Hamad et al. (2010) synthesized naphthalene derivatives and evaluated their activity against HIV. The study demonstrates the potential of these compounds, including structures related to the specified compound, in developing antiviral agents (Hamad et al., 2010).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets .

Safety and Hazards

The safety and hazards of this compound would depend on its reactivity and potential biological effects. Without specific data, it’s difficult to provide a detailed safety analysis .

Future Directions

The future study of this compound could involve further exploration of its synthesis, properties, and potential applications. If it’s intended to be a drug, it would need to undergo extensive testing to determine its efficacy and safety .

Properties

IUPAC Name

2-[(2-naphthalen-1-ylacetyl)amino]-5-phenylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2S/c24-22(27)19-14-20(16-8-2-1-3-9-16)28-23(19)25-21(26)13-17-11-6-10-15-7-4-5-12-18(15)17/h1-12,14H,13H2,(H2,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNYPGMUKANTKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)CC3=CC=CC4=CC=CC=C43)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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